molecular formula C6H6N12Na2O2 B2931861 disodium;ethyl 2,2-bis[(E)-1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yldiazenyl]acetate CAS No. 6597-22-4

disodium;ethyl 2,2-bis[(E)-1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yldiazenyl]acetate

Cat. No.: B2931861
CAS No.: 6597-22-4
M. Wt: 324.176
InChI Key: OYPJZYDZNOGXHS-UHFFFAOYSA-N
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Description

Disodium;ethyl 2,2-bis[(E)-1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yldiazenyl]acetate is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a distinctive arrangement of triazole rings and diazenyl groups, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;ethyl 2,2-bis[(E)-1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yldiazenyl]acetate typically involves multiple steps:

    Formation of Triazole Rings:

    Introduction of Diazenyl Groups: The triazole rings are then functionalized with diazenyl groups via diazotization reactions, where primary amines are converted to diazonium salts and subsequently coupled with the triazole rings.

    Esterification: The ethyl acetate moiety is introduced through an esterification reaction, typically using ethyl alcohol and acetic acid under acidic conditions.

    Disodium Salt Formation: Finally, the compound is neutralized with sodium hydroxide to form the disodium salt.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to streamline the process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the diazenyl groups, leading to the formation of azo compounds.

    Reduction: Reduction of the diazenyl groups can yield hydrazine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.

Major Products

    Oxidation: Azo compounds.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, disodium;ethyl 2,2-bis[(E)-1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yldiazenyl]acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

The compound’s ability to form stable complexes with metal ions makes it useful in biological studies, particularly in the development of metal-based drugs and diagnostic agents.

Medicine

In medicine, the compound’s derivatives are investigated for their potential as therapeutic agents, especially in the treatment of diseases where metal ion chelation is beneficial.

Industry

Industrially, the compound can be used in the production of dyes, pigments, and other materials that require stable, colorful compounds.

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with metal ions. This chelation process can inhibit the activity of metal-dependent enzymes or facilitate the transport of metal ions in biological systems. The triazole and diazenyl groups play crucial roles in binding to metal ions and stabilizing the resulting complexes.

Comparison with Similar Compounds

Similar Compounds

    Ethylenediaminetetraacetic acid (EDTA): Like disodium;ethyl 2,2-bis[(E)-1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yldiazenyl]acetate, EDTA is a chelating agent that forms stable complexes with metal ions.

    Nitrilotriacetic acid (NTA): Another chelating agent with similar applications in metal ion sequestration.

Uniqueness

This compound is unique due to its combination of triazole and diazenyl groups, which provide distinct reactivity and binding properties compared to other chelating agents like EDTA and NTA. This uniqueness allows for specialized applications in fields where specific metal ion interactions are required.

Properties

IUPAC Name

disodium;ethyl 2,2-bis[(E)-1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yldiazenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N12O2.2Na/c1-2-20-4(19)3(7-9-5-11-15-16-12-5)8-10-6-13-17-18-14-6;;/h3H,2H2,1H3;;/q-2;2*+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYPJZYDZNOGXHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(N=NC1=NN=N[N-]1)N=NC2=NN=N[N-]2.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(/N=N/C1=NN=N[N-]1)/N=N/C2=NN=N[N-]2.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N12Na2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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